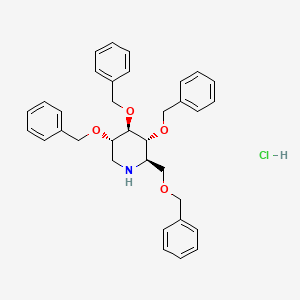
2,3,4,6-Tetra-O-benzyl-1-deoxynojirimycin Hydrochloric Acid Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,6-Tetra-O-benzyl-1-deoxynojirimycin Hydrochloric Acid Salt is a synthetic derivative of 1-deoxynojirimycin, a well-known imino sugar. This compound has garnered significant interest due to its potent inhibitory effects on various enzymes, particularly glycosidases and glycosyltransferases . It is widely used in biomedical research and pharmaceutical development.
Métodos De Preparación
The synthesis of 2,3,4,6-Tetra-O-benzyl-1-deoxynojirimycin Hydrochloric Acid Salt typically involves multiple steps. One common method starts with the commercially available 2,3,4,6-tetra-O-benzyl-D-glucopyranose. This compound undergoes a series of reactions, including thioacetalisation, C-5 oxidation, and transacetalisation with methanol, to yield the desired product . Industrial production methods often involve large-scale synthesis techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
2,3,4,6-Tetra-O-benzyl-1-deoxynojirimycin Hydrochloric Acid Salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds with altered properties.
Substitution: Common reagents like N-bromosuccinimide (NBS) are used in substitution reactions to introduce new functional groups. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,3,4,6-Tetra-O-benzyl-1-deoxynojirimycin Hydrochloric Acid Salt has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,3,4,6-Tetra-O-benzyl-1-deoxynojirimycin Hydrochloric Acid Salt involves its interaction with specific enzymes. By mimicking the structure of natural substrates, it binds to the active sites of glycosidases and glycosyltransferases, inhibiting their activity . This inhibition can disrupt various biological pathways, making it a valuable tool for research and therapeutic applications.
Comparación Con Compuestos Similares
2,3,4,6-Tetra-O-benzyl-1-deoxynojirimycin Hydrochloric Acid Salt is unique due to its specific structure and potent enzyme inhibitory properties. Similar compounds include:
1-deoxynojirimycin: The parent compound, known for its glycosidase inhibitory effects.
2,3,4,6-Tetra-O-benzyl-D-gluconic acid-δ-lactone: Another derivative used in similar research applications.
1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose: A related compound used in glycosylation reactions.
These compounds share similar structural features but differ in their specific functional groups and biological activities.
Propiedades
Fórmula molecular |
C34H38ClNO4 |
|---|---|
Peso molecular |
560.1 g/mol |
Nombre IUPAC |
(2R,3R,4R,5S)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C34H37NO4.ClH/c1-5-13-27(14-6-1)22-36-26-31-33(38-24-29-17-9-3-10-18-29)34(39-25-30-19-11-4-12-20-30)32(21-35-31)37-23-28-15-7-2-8-16-28;/h1-20,31-35H,21-26H2;1H/t31-,32+,33-,34-;/m1./s1 |
Clave InChI |
QZCKTSVMJCTRAZ-HWVFYUPGSA-N |
SMILES isomérico |
C1[C@@H]([C@H]([C@@H]([C@H](N1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5.Cl |
SMILES canónico |
C1C(C(C(C(N1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-N-[(1R,2R)-2-methylcyclohexyl]-5,6-dihydro-4H-1,3-thiazin-2-amine, trans](/img/structure/B13481499.png)

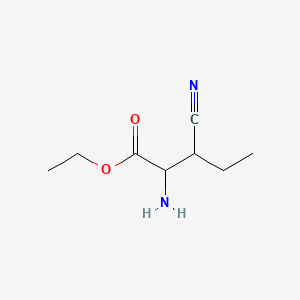
![2-[5-(2-ethylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13481525.png)

![4-Fluorobenzo[D]oxazole-2-carboxylic acid](/img/structure/B13481540.png)
![{5-Azaspiro[2.3]hexan-1-yl}methanol](/img/structure/B13481555.png)
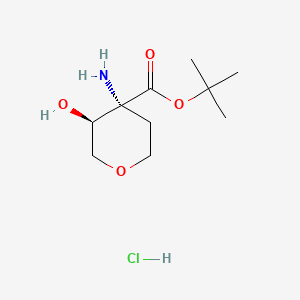
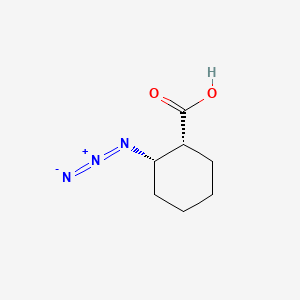
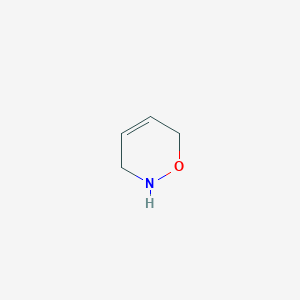
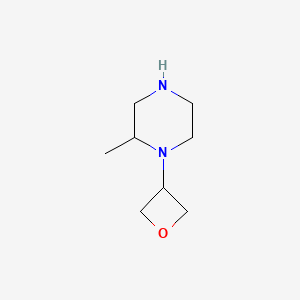

![8-Oxa-4-azatricyclo[4.2.1.0,3,7]nonane hydrochloride](/img/structure/B13481584.png)
![Bis({[(1s,3s)-3-(trifluoromethyl)cyclobutyl]methyl})amine hydrochloride](/img/structure/B13481590.png)
